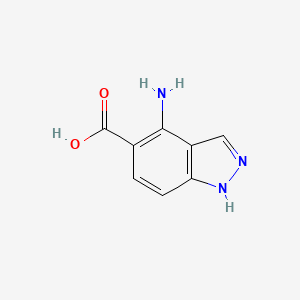

4-amino-1H-indazole-5-carboxylic acid

Descripción general

Descripción

4-amino-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Métodos De Preparación

The synthesis of 4-amino-1H-indazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation . Industrial production methods often employ solvent-free conditions or the use of environmentally friendly catalysts to minimize byproducts and improve yields .

Análisis De Reacciones Químicas

4-amino-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts . Major products formed from these reactions include substituted indazoles, carboxylic acids, and amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Amino-1H-indazole-5-carboxylic acid has shown promise as a potential therapeutic agent due to its ability to inhibit various enzymes and receptors involved in disease pathways. Notably:

- Cancer Treatment : The compound exhibits inhibitory effects on protein kinases, which are critical in cancer signaling pathways. It has been evaluated for its anti-proliferative activities in human colorectal cancer cells (HCT116), where it suppressed IDO1 protein expression, leading to G2/M cell cycle arrest .

- Neurological Disorders : Research indicates that derivatives of this compound may act as agonists for the α7 nicotinic acetylcholine receptor, suggesting potential applications in treating neurological conditions .

Antimicrobial Activity

The compound has been tested for its antimicrobial properties against various bacterial strains. A study reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with varying zones of inhibition depending on the concentration used .

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 10 (E. coli) |

| Penicillin | 35 (E. coli) |

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and pharmaceuticals .

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives of this compound and evaluated their anticancer properties against multiple human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, correlating with their structural modifications .

Case Study 2: Enzyme Inhibition

In another study, researchers explored the interaction of this compound with cyclooxygenase-2 (COX-2), demonstrating its potential as an anti-inflammatory agent by inhibiting COX-2 activity . This finding supports its application in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 4-amino-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters in the brain . By inhibiting MAO-B, this compound can increase the levels of neurotransmitters, potentially alleviating symptoms of neurological disorders . Additionally, it may interact with other enzymes and receptors, modulating various biological processes .

Comparación Con Compuestos Similares

4-amino-1H-indazole-5-carboxylic acid can be compared with other similar compounds, such as:

1H-Indazole-3-carboxylic acid: Another indazole derivative with similar biological activities but differing in the position of the carboxylic acid group.

5-Chloro-1H-indazole-3-carboxylic acid: A chlorinated derivative with enhanced antimicrobial properties.

1H-Indazole-4-carboxylic acid: Similar in structure but with different substitution patterns, leading to varied biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

4-Amino-1H-indazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current literature on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an indazole ring with amino and carboxylic acid functional groups, which contribute to its biological properties. The structural formula is represented as follows:

1. Anticancer Activity

Research has highlighted the anticancer potential of this compound derivatives. A study evaluated the antiproliferative effects of various indazole derivatives on cancer cell lines, including KATO-III and MCF-7. The results indicated significant activity with IC50 values ranging from 25.5 to 432.5 μM, suggesting that modifications to the indazole structure can enhance anticancer efficacy .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1H-Benzo[f]indazole-4,9-dione derivative | KATO-III | 60.3 - 326.6 |

| 1H-Benzo[f]indazole-4,9-dione derivative | MCF-7 | 27.5 - 415.9 |

2. Anti-inflammatory Activity

The anti-inflammatory properties of related indazole compounds have been explored through various models, such as the carrageenan-induced edema test. For instance, certain tetrahydro-indazole derivatives exhibited notable anti-inflammatory activity with an ED50 value of 3.5 mg/kg, indicating their potential as therapeutic agents for inflammatory diseases .

3. Neuroprotective Effects

This compound has been investigated for its role as an inhibitor of d-amino acid oxidase (DAAO), which is crucial in the metabolism of d-amino acids like d-serine—important for neurotransmission and cognitive functions. In vivo studies have shown that derivatives can increase plasma levels of d-serine, suggesting neuroprotective effects that may benefit conditions like schizophrenia.

Case Study 1: Anticandidal Activity

A series of indazole derivatives were tested against Candida species, revealing that specific substitutions on the indazole scaffold could enhance antifungal activity. For example, a compound with a carboxylic acid group demonstrated significant inhibition against Candida albicans, reinforcing the importance of structural modifications for therapeutic efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of indazole derivatives with target proteins associated with cancer and inflammation. These studies identified key interactions that contribute to the biological activity of these compounds, providing insights for further drug design .

Propiedades

IUPAC Name |

4-amino-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBADENBPCXQSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.